Cas no 884010-25-7 (5-Bromobenzobthiophene-2-boronic acid)

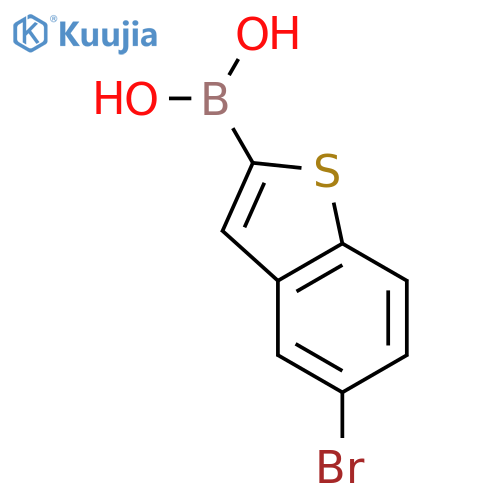

884010-25-7 structure

商品名:5-Bromobenzobthiophene-2-boronic acid

CAS番号:884010-25-7

MF:C8H6BBrO2S

メガワット:256.912040233612

MDL:MFCD06801728

CID:710462

PubChem ID:23005355

5-Bromobenzobthiophene-2-boronic acid 化学的及び物理的性質

名前と識別子

-

- (5-Bromobenzo[b]thiophen-2-yl)boronic acid

- (5-bromo-1-benzothiophen-2-yl)boronic acid

- 5-Bromobenzo[b]thiophene-2-boronic acid

- Boronic acid,B-(5-bromobenzo[b]thien-2-yl)-

- CS-0110021

- A842574

- (5-bromanyl-1-benzothiophen-2-yl)boronic acid

- SCHEMBL1901107

- MFCD06801728

- CHEMBL397522

- AB30186

- pinacol 5-bromomethylbenzo[b]thiophen-2-ylboronate

- BDBM50225376

- DTXSID20629631

- AS-43238

- AKOS004113985

- 884010-25-7

- 5-bromobenzo[b]thiophene-2-boronic acid, AldrichCPR

- RUQKSUMPFAJLNQ-UHFFFAOYSA-N

- (5-Bromobenzo[b]thiophen-2-yl)boronicacid

- 5-bromobenzeno[B]thiophene-2-boronic acid

- 5-bromo-1-benzothiophen-2-ylboronic acid

- 5-Bromobenzobthiophene-2-boronic acid

-

- MDL: MFCD06801728

- インチ: InChI=1S/C8H6BBrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H

- InChIKey: RUQKSUMPFAJLNQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C2C=C(B(O)O)SC2=C1)Br

計算された属性

- せいみつぶんしりょう: 255.93600

- どういたいしつりょう: 255.936

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.7A^2

じっけんとくせい

- 色と性状: NA

- 密度みつど: Not available

- ゆうかいてん: Not available

- ふってん: Not available

- フラッシュポイント: 65.3±13.1 °C

- PSA: 68.70000

- LogP: 1.34360

5-Bromobenzobthiophene-2-boronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 22

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

-

危険物標識:

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

5-Bromobenzobthiophene-2-boronic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromobenzobthiophene-2-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB247843-250 mg |

5-Bromobenzo[b]thiophene-2-boronic acid; . |

884010-25-7 | 250mg |

€93.00 | 2023-06-22 | ||

| abcr | AB247843-1g |

5-Bromobenzo[b]thiophene-2-boronic acid; . |

884010-25-7 | 1g |

€212.00 | 2025-02-18 | ||

| Chemenu | CM134275-10g |

(5-Bromobenzo[b]thiophen-2-yl)boronic acid |

884010-25-7 | 95%+ | 10g |

$*** | 2023-05-29 | |

| Apollo Scientific | OR7702-1g |

5-Bromobenzo[b]thiophene-2-boronic acid |

884010-25-7 | 1g |

£104.00 | 2025-02-20 | ||

| Matrix Scientific | 091471-5g |

(5-Bromobenzo[b]thiophen-2-yl)boronic acid, 95+% |

884010-25-7 | 95+% | 5g |

$504.00 | 2023-09-10 | |

| TRC | B680528-250mg |

5-Bromobenzo[b]thiophene-2-boronic acid |

884010-25-7 | 250mg |

$ 69.00 | 2023-04-18 | ||

| TRC | B680528-1g |

5-Bromobenzo[b]thiophene-2-boronic acid |

884010-25-7 | 1g |

$ 144.00 | 2023-04-18 | ||

| Fluorochem | 212177-5g |

5-Bromobenzo[b]thiophen-2-yl)boronic acid |

884010-25-7 | 95% | 5g |

£305.00 | 2022-03-01 | |

| Enamine | EN300-212585-1g |

(5-bromo-1-benzothiophen-2-yl)boronic acid |

884010-25-7 | 1g |

$558.0 | 2023-09-16 | ||

| abcr | AB247843-250mg |

5-Bromobenzo[b]thiophene-2-boronic acid; . |

884010-25-7 | 250mg |

€93.00 | 2025-02-18 |

5-Bromobenzobthiophene-2-boronic acid 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

884010-25-7 (5-Bromobenzobthiophene-2-boronic acid) 関連製品

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 81216-14-0(7-bromohept-1-yne)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:884010-25-7)5-Bromobenzobthiophene-2-boronic acid

清らかである:99%

はかる:5g

価格 ($):346.0